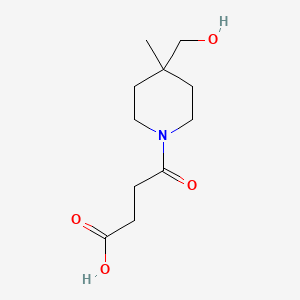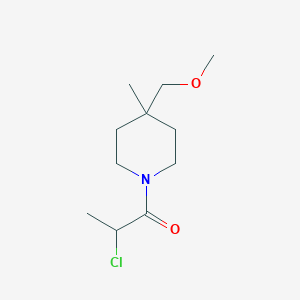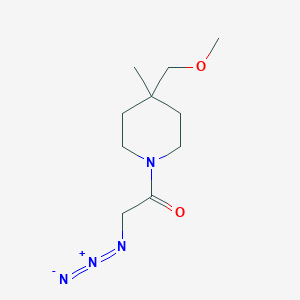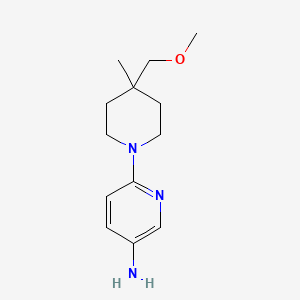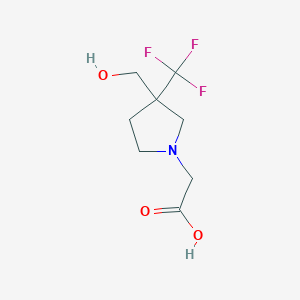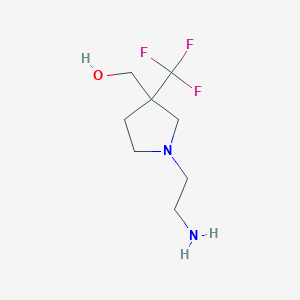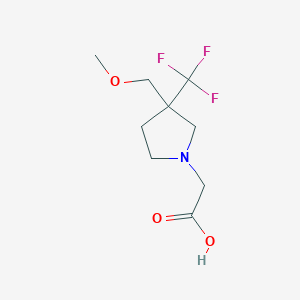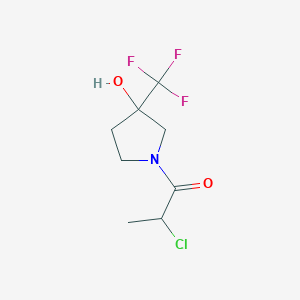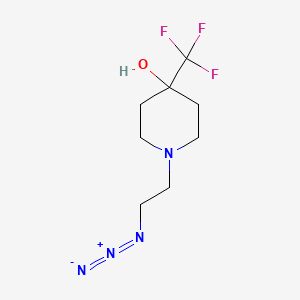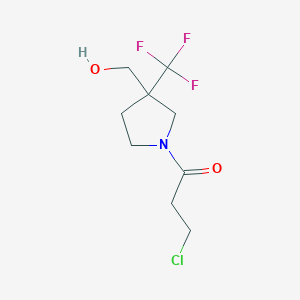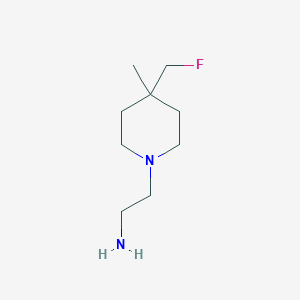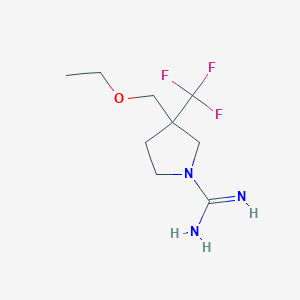
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Übersicht
Beschreibung
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C9H16F3N3O and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure related to the topic of interest, has been extensively utilized in drug discovery due to its saturated scaffold, which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to pseudorotation. This scaffold, including derivatives like 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, has been reported to play a crucial role in the development of bioactive molecules with target selectivity. The versatility of the pyrrolidine ring is attributed to its steric factors and the stereochemistry of substituents, which significantly influence biological activity. Researchers have highlighted the importance of synthetic strategies for ring construction and functionalization, emphasizing the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Biologically Significant Pyrimidine Appended Optical Sensors
In the realm of optical sensors and their biological applications, compounds containing heteroatoms, including pyrrolidine derivatives, have been extensively used. These compounds are recognized for their exquisite sensing materials and a variety of biological and medicinal applications. The functional diversity of pyrrolidine and its derivatives, including this compound, showcases their potential in forming coordination and hydrogen bonds, which are pivotal in sensing probes. This comprehensive review of literature from 2005 to 2020 highlights the significant role of pyrrolidine derivatives in developing optical sensors and their broad spectrum of applications (Jindal & Kaur, 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of compounds, including those related to this compound, has been a subject of interest, particularly concerning polyfluoroalkyl chemicals. These substances, due to their potential perfluoroalkyl acid precursors, pose environmental risks. Research into microbial degradation offers insights into the fate of these chemicals, including their breakdown into perfluoroalkyl carboxylic and sulfonic acids. This review underscores the importance of understanding the environmental fate, degradation pathways, and the potential for microbial intervention in mitigating the impact of these chemicals on the environment (Liu & Avendaño, 2013).
Quinoline and Its Derivatives as Corrosion Inhibitors
The structural features of quinoline, closely related to pyrrolidine derivatives like this compound, have been explored for their potential as corrosion inhibitors. The electron-rich nature of these compounds, along with the presence of polar substituents, facilitates the formation of stable chelating complexes with metallic surfaces. This review consolidates recent findings on the effectiveness of quinoline derivatives in preventing metallic corrosion, highlighting their importance in developing new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N3O/c1-2-16-6-8(9(10,11)12)3-4-15(5-8)7(13)14/h2-6H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQCFPCSKFFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


